N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-15-7-8-16-17(10-15)25-19(22-16)23(12-13-4-3-9-21-11-13)18(24)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCHZFNLLLDOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridine-containing reagent.
Formation of the Cyclopentanecarboxamide Moiety: The final step involves the coupling of the benzothiazole-pyridine intermediate with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amines.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, while the pyridine ring may participate in hydrogen bonding or π-π interactions with biological macromolecules. The cyclopentanecarboxamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide
- N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide
Comparison:
- Uniqueness: The presence of the fluorine atom in N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide enhances its electronic properties, making it more reactive in certain chemical reactions compared to its chloro or methyl counterparts.
- Applications: The fluorinated compound may exhibit different biological activities and binding affinities, making it a unique candidate for specific therapeutic applications.
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN3OS |
| Molecular Weight | 369.46 g/mol |
| LogP | 4.7353 |
| Polar Surface Area | 34.835 Ų |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It may act as a modulator for various receptors involved in neurological and inflammatory processes.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains, indicating a possible role as an antimicrobial agent.
- Neuroprotective Effects : Some studies have suggested neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
-
Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations ranging from 10 to 50 µM.
Cell Line IC50 (µM) MCF-7 25 A549 30 - Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.
- Neuroprotective Studies : A study involving neuroblastoma cells indicated that treatment with the compound improved cell survival under oxidative stress conditions, suggesting a protective mechanism against neuronal damage.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide, and how can intermediates be optimized?
- Methodological Answer : A common approach involves coupling cyclopentanecarboxylic acid derivatives with benzothiazole and pyridine moieties. For example, analogous compounds like 1-(carbonyl pyrrolidine) cyclopentane-N-(4-dimethylamino phenyl)methylol-N-(6-R-benzothiazol-2-yl) amide were synthesized via stepwise acylation and nucleophilic substitution . Key intermediates (e.g., 6-fluoro-1,3-benzothiazol-2-amine) require purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimization involves adjusting reaction temperatures (80–120°C) and catalysts (e.g., HATU or DCC for amide bond formation).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?
- Methodological Answer :
- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S/C-N vibrations (~650–750 cm⁻¹).
- NMR : ¹H NMR should resolve cyclopentane protons (multiplet at δ 1.5–2.5 ppm), pyridyl methylene (δ 4.5–5.0 ppm), and benzothiazole fluorine coupling (δ 7.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) and fluorinated aromatic carbons (~150 ppm).
- Elemental analysis : Validate C, H, N, S, and F percentages within ±0.3% of theoretical values .
Q. How can researchers assess the compound’s solubility and stability in preclinical formulations?
- Methodological Answer : Use Hansen solubility parameters to identify compatible solvents (e.g., DMSO for in vitro assays). Stability studies should include:
- pH-dependent degradation : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, analyzing via HPLC (C18 column, acetonitrile/water gradient).
- Thermal stability : Monitor decomposition at 40–60°C using TGA/DSC.
Advanced Research Questions
Q. What strategies mitigate off-target toxicity linked to the compound’s pleiotropic effects?
- Methodological Answer : Structural analogs (e.g., 2-oxo-N-phenyl-1-indolinecarboxamide derivatives) show that introducing electron-withdrawing groups (e.g., fluoro substituents) reduces nonspecific binding. In vitro toxicity screening (e.g., mitochondrial membrane potential assays in HEK293 cells) combined with molecular docking (target vs. cytochrome P450 isoforms) can prioritize derivatives with higher selectivity .
Q. How does the pyridin-3-ylmethyl group influence binding affinity in target proteins?
- Methodological Answer : Perform comparative SAR using analogs with substituted pyridine rings. For example:
- Replace pyridin-3-yl with pyridin-4-yl to assess positional effects on π-π stacking.
- Introduce methyl or trifluoromethyl groups to probe steric/electronic interactions.
- Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) using purified target proteins (e.g., kinase domains) .
Q. What computational methods predict metabolic stability of the fluorobenzothiazole core?
- Methodological Answer :
- In silico metabolism : Use Schrödinger’s Site of Metabolism module or ADMET Predictor to identify vulnerable sites (e.g., benzylic C-H bonds).
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to predict defluorination pathways.
- Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Methodological Answer : Single-crystal X-ray diffraction (as in analogous compounds like N-{(1Z)-1-[(6-chloropyridin-3-ylmethyl)amino]hex-1-enyl} derivatives) clarifies conformational flexibility and hydrogen-bonding networks. Compare crystal structures with docking poses to identify discrepancies in binding mode assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
